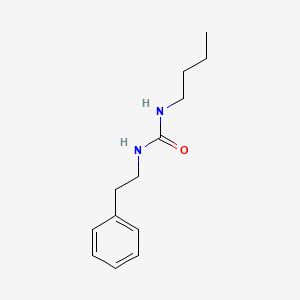

1-Butyl-3-(2-phenylethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-3-(2-phenylethyl)urea (BPEU) is an organic molecule with the molecular formula C13H20N2O . It has a molecular weight of 220.316 . The molecule contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative .

Synthesis Analysis

The synthesis of N-substituted ureas, such as BPEU, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . Another method involves the catalytic synthesis of ureas using CO2 and amines .Molecular Structure Analysis

BPEU contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative . The molecule consists of 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .科学的研究の応用

Synthesis Methodologies

1-Butyl-3-(2-phenylethyl)urea, like other ureas, has been traditionally synthesized using hazardous reagents such as phosgene and isocyanates. Recent trends in green chemistry have led to the use of cleaner and safer compounds for synthesis. Sophisticated substitutes like bis(4-nitrophenyl)carbonate and triphosgene are now used for large-scale production, minimizing hazardous waste and maximizing energy efficiency (Bigi, Maggi, & Sartori, 2000).

Interaction with Other Chemical Entities

Studies on 1,3-bis(4-nitrophenyl)urea, a closely related compound, have shown that it can form hydrogen-bonded complexes with various oxoanions. This interaction suggests potential applications in chemical sensing or molecular recognition. The formation of adducts through hydrogen bonding and the stability of these complexes are influenced by the basicity of the anion involved (Boiocchi et al., 2004).

Catalytic Properties

N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide, a compound similar in structure to this compound, has been found to catalyze the condensation reaction of aromatic aldehydes, β-keto esters, and urea/thiourea. This demonstrates potential catalytic applications in organic synthesis, especially under environmentally friendly, solvent-free conditions (Reddy et al., 2003).

Nanochannel Architectures

Urea derivatives have been used to create one-dimensional nanochannels. These channels exhibit unique structural properties, like zigzag architecture, which are crucial for studying molecular transport and diffusion dynamics. This opens avenues for their use in molecular transport studies and nanotechnology (Bowers et al., 2015).

Pharmacoproteomics

In the context of pharmacoproteomics, this compound derivatives have shown potential in understanding protein expression changes in diseases like cystic fibrosis. This could lead to new insights in drug development and disease management (Singh et al., 2006).

Molecular Docking and Anticancer Activity

Research has indicated that certain urea derivatives show inhibitory activities against specific enzymes and possess antioxidant properties. These findings could be leveraged for developing novel therapeutic agents, including potential anticancer drugs (Aksu et al., 2016).

Safety and Hazards

特性

IUPAC Name |

1-butyl-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZZAQYSBHZHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)

![2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2937390.png)

![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)